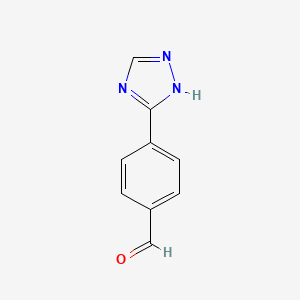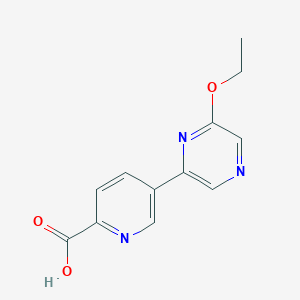
5-(6-Ethoxypyrazin-2-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinecarboxylic acid core with an ethoxy-substituted pyrazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the 6-ethoxy-2-pyrazinyl intermediate. This can be achieved through the reaction of ethoxyamine with a suitable pyrazine derivative under controlled conditions.
Coupling with Pyridinecarboxylic Acid: The pyrazinyl intermediate is then coupled with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(6-Methoxy-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Chloro-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Methyl-2-pyrazinyl)-2-pyridinecarboxylic acid
Uniqueness
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid stands out due to its ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H11N3O3 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-11-7-13-6-10(15-11)8-3-4-9(12(16)17)14-5-8/h3-7H,2H2,1H3,(H,16,17) |
Clave InChI |
BGJKCHQEFFAWBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


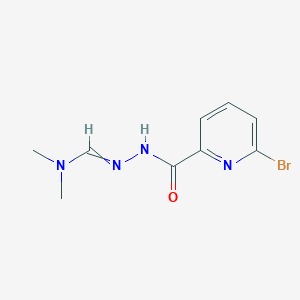
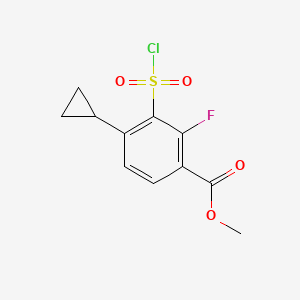
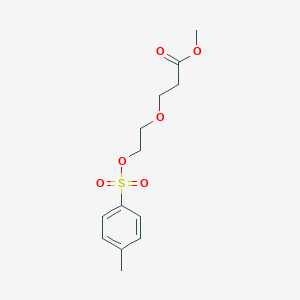

![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)

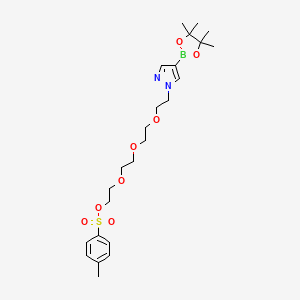
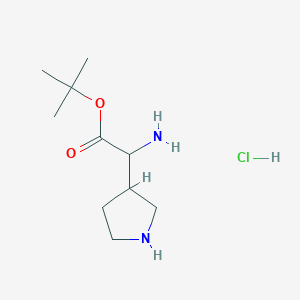
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

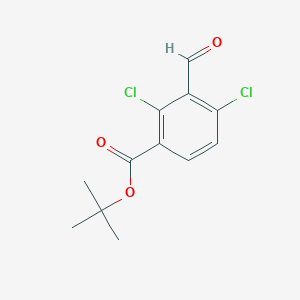
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
